Veliparib (CAS 137270-24-7): A Technical Guide for Drug Development Professionals
Veliparib (CAS 137270-24-7): A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent PARP Inhibitor for Preclinical and Clinical Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Veliparib (also known as ABT-888; CAS 137270-24-7), a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles of Veliparib, its practical applications in research, and a survey of its commercial availability and pricing for laboratory use.
Introduction: The Rationale for PARP Inhibition in Oncology
The DNA damage response (DDR) is a critical network of cellular pathways that detect and repair DNA lesions, thus maintaining genomic integrity. A key player in this process is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes are activated by DNA single-strand breaks (SSBs) and, once bound to the damaged site, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of the DNA strand.
Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired through the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, the repair of these DSBs is compromised. This leads to genomic instability and, ultimately, cell death. This concept of "synthetic lethality," where the simultaneous loss of two parallel pathways is lethal while the loss of either one alone is not, forms the basis for the therapeutic application of PARP inhibitors in cancers with HR deficiencies.[1][2][3]
Veliparib is a small molecule inhibitor that potently targets both PARP1 and PARP2, with inhibitory constants (Ki) of 5.2 nM and 2.9 nM, respectively.[1] Its ability to cross the blood-brain barrier has also made it a candidate for investigating central nervous system malignancies.[1]
Mechanism of Action: Beyond Catalytic Inhibition
While the primary mechanism of action of PARP inhibitors is the blockade of PARP's catalytic activity, a crucial aspect of their efficacy is "PARP trapping." This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at the site of a single-strand break. This binding prevents the release of PARP from the DNA, creating a stable PARP-DNA complex.[4] This trapped complex is a significant physical impediment to DNA replication, leading to stalled replication forks and the formation of double-strand breaks.[1][4]
The trapping efficiency of different PARP inhibitors varies and is a key determinant of their cytotoxic potential. While Veliparib is a potent catalytic inhibitor, it is considered to have lower PARP trapping activity compared to some other PARP inhibitors.[4] This characteristic may influence its therapeutic window and combination strategies.
Commercial Availability for Research Use
Veliparib (CAS 137270-24-7) is widely available for research purposes from various chemical suppliers. It is important for researchers to source high-purity compounds to ensure the reliability and reproducibility of their experimental results. The table below provides a summary of several suppliers and their typical pricing. Note that prices are subject to change and may vary based on purity, formulation (e.g., free base vs. dihydrochloride salt), and quantity.
| Supplier | Product Name(s) | Catalog Number (Example) | Purity | Available Quantities | Price (USD, Approx.) |
| Selleck Chemicals | Veliparib (ABT-888) | S1004 | >99% | 10 mg, 50 mg, 100 mg, 200 mg | ~$90 (10 mg) |
| Tocris Bioscience | Veliparib dihydrochloride | 7026 | ≥98% (HPLC) | 10 mg, 50 mg | ~$100 (10 mg) |
| Apexbio Technology | ABT-888 (Veliparib) | A3002 | >99% | 5 mg, 10 mg, 50 mg, 200 mg | $55 (5 mg), $220 (50 mg) |
| MedchemExpress | Veliparib | HY-10130 | >99% | 10 mg, 50 mg, 100 mg | ~$90 (10 mg) |
| Axon Medchem | Veliparib | 1593 | 99% | 2 mg, 5 mg, 25 mg | $44 (2 mg), $198 (25 mg)[5] |
| LKT Labs | Veliparib | V1745 | ≥99% | 1 mg, 5 mg, 25 mg | $75 (1 mg), $368 (25 mg)[6] |
| Thermo Scientific | Veliparib | AAJ6343509 | Not specified | 100 mg | ~$287 (100 mg) |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.
Physicochemical and Handling Properties
A thorough understanding of the physicochemical properties of Veliparib is essential for proper handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 137270-24-7 (Veliparib free base) | N/A |
| Molecular Formula | C₁₃H₁₆N₄O | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [7] |
| Solubility | DMSO: ≥ 49 mg/mL (200.58 mM) Water: Insoluble (free base); Soluble up to 100 mM (dihydrochloride salt) Ethanol: Insoluble | [1][2] |
| Storage | Store at -20°C. Solutions in DMSO or water can be stored at -20°C for up to 3 months. | [3] |
Preparation of Stock Solutions:
For in vitro experiments, Veliparib is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, formulations in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or a suspension in methylcellulose have been described.[8]
Experimental Protocols for In Vitro Evaluation
The following are representative protocols for assessing the activity of Veliparib in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
PARP Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of PARP1 or PARP2 in a cell-free system.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Veliparib (serially diluted)
-
Stop buffer (e.g., 1.5 M benzamide)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PARP enzyme, and histone H1.
-
Add serial dilutions of Veliparib or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated PAR-histone product to bind.
-
Wash the plate to remove unincorporated biotinylated NAD⁺.
-
Add a streptavidin-HRP conjugate and incubate for 60 minutes.
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
Read the signal on a plate reader. The signal intensity is proportional to PARP activity.
Cell Viability Assay (e.g., MTT or MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to determine the cytotoxic effects of Veliparib, either alone or in combination with other agents.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Veliparib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Veliparib (and/or a combination agent) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
After the treatment period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals. If using MTS, the product is already soluble.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC₅₀ value.
Western Blot Analysis of PARP Cleavage
A hallmark of apoptosis is the cleavage of PARP1 by caspases, resulting in an 89 kDa fragment. Western blotting can be used to detect this cleavage event as a marker of apoptosis induction by Veliparib, particularly in combination with DNA-damaging agents.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with Veliparib and/or other agents for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage. Re-probe the membrane for the loading control to ensure equal protein loading.
Conclusion
Veliparib (CAS 137270-24-7) is a well-characterized and potent inhibitor of PARP1 and PARP2 that continues to be a valuable tool for researchers investigating DNA damage response pathways and developing novel cancer therapeutics. Its oral bioavailability and ability to penetrate the central nervous system have made it a subject of numerous preclinical and clinical studies.[1][9] This guide has provided a technical overview of its mechanism of action, commercial availability for research, and key experimental protocols to facilitate its effective use in the laboratory. As with any potent biological inhibitor, careful experimental design and the use of high-purity reagents are paramount for generating reliable and impactful data.
References
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Veliparib 2HCl | PARP1 & PARP2 Inhibitor. BellBrook Labs. [Link]
-
ABT-888 (Veliparib) PARP1, PARP2 27101. BPS Bioscience. [Link]
-
Veliparib. Wikipedia. [Link]
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- 4. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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